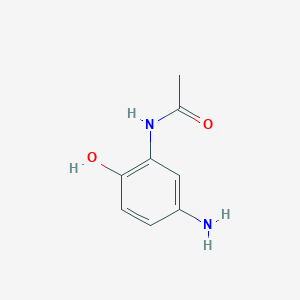
4-Méthyl-6-(pyridin-3-yl)pyrimidin-2-amine
Vue d'ensemble
Description
4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine is a useful research compound. Its molecular formula is C10H10N4 and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Traitement du cancer
Ce composé sert d'intermédiaire lors de la synthèse du Nilotinib, un inhibiteur sélectif des récepteurs de la tyrosine kinase utilisé dans le traitement de la leucémie myéloïde chronique .
Agents neuroprotecteurs
La recherche a identifié des dérivés de ce composé comme des inhibiteurs potentiels de C-Abl ayant un effet neuroprotecteur, ce qui pourrait être important dans le traitement des troubles neurologiques .
Traitement de la leucémie
Imatinib : , un agent thérapeutique contre la leucémie qui inhibe spécifiquement les tyrosine kinases, a été caractérisé structurellement en utilisant ce composé comme partie de son processus de synthèse .
Synthèse des inhibiteurs de la tyrosine kinase
Le composé est utilisé dans les processus et les intermédiaires pour la synthèse d'inhibiteurs de la tyrosine kinase tels que le Nilotinib et l'Imatinib, qui sont essentiels dans le traitement du cancer .
Synthèse pharmaceutique
Il a été utilisé pour synthétiser de nouveaux dérivés qui pourraient servir de blocs de construction pour les produits pharmaceutiques, ce qui met en évidence sa polyvalence dans le développement de médicaments .
Recherche antioxydante et anti-inflammatoire
Des dérivés de ce composé ont été synthétisés et évalués pour leurs propriétés antioxydantes et anti-inflammatoires, indiquant son potentiel dans la création de nouveaux agents thérapeutiques .
Mécanisme D'action
Target of Action
The primary target of 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine is the Bcr-Abl tyrosine kinase . This enzyme plays a crucial role in certain types of cancers, including chronic myelogenous leukemia (CML) and acute lymphocytic leukemia (ALL) that are Philadelphia chromosome-positive .
Mode of Action
4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine acts as a selective tyrosine kinase receptor inhibitor . It binds to the Bcr-Abl tyrosine kinase, inhibiting its activity . This interaction results in the disruption of the signaling pathways that promote cancer cell growth and proliferation .
Biochemical Pathways
The inhibition of Bcr-Abl tyrosine kinase affects several downstream pathways involved in cell growth and proliferation. These include the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways , which are critical for cell survival, proliferation, and differentiation .
Pharmacokinetics
It is known that the compound’sADME properties (Absorption, Distribution, Metabolism, and Excretion) can impact its bioavailability
Result of Action
The result of the action of 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine is the inhibition of cancer cell growth and proliferation . By blocking the activity of Bcr-Abl tyrosine kinase, the compound disrupts the signaling pathways that promote cancer cell survival and proliferation .
Action Environment
The action of 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine can be influenced by various environmental factors. For instance, the presence of other drugs, the pH of the environment, and the presence of certain enzymes can affect the compound’s action, efficacy, and stability
Analyse Biochimique
Biochemical Properties
4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein . This interaction is significant because tyrosine kinases are involved in the regulation of various cellular processes, including cell division, differentiation, and metabolism. The compound’s ability to inhibit these enzymes makes it a potential candidate for cancer therapy .
Cellular Effects
The effects of 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit angiogenesis, the process by which new blood vessels form from pre-existing vessels . This is particularly important in the context of cancer, as tumors require a blood supply to grow and metastasize. Additionally, 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine affects DNA cleavage, which can lead to the inhibition of tumor cell proliferation .
Molecular Mechanism
At the molecular level, 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine exerts its effects through several mechanisms. It binds to the active site of tyrosine kinases, thereby inhibiting their activity . This binding prevents the phosphorylation of tyrosine residues on target proteins, which is a critical step in the activation of various signaling pathways. By inhibiting these pathways, the compound can reduce cell proliferation and induce apoptosis in cancer cells . Furthermore, it has been shown to interact with DNA, leading to the cleavage of the DNA strands and the inhibition of gene expression .
Temporal Effects in Laboratory Settings
The stability and degradation of 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine in laboratory settings are important factors to consider. Studies have shown that the compound is relatively stable at room temperature, but its effects can change over time . Long-term exposure to the compound has been observed to result in sustained inhibition of cell proliferation and angiogenesis
Dosage Effects in Animal Models
In animal models, the effects of 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine vary with dosage. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and reduced body weight have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The enzymes involved in these processes include cytochrome P450 oxidases and transferases These metabolic reactions result in the formation of various metabolites, some of which may retain biological activity
Transport and Distribution
The transport and distribution of 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to be distributed widely in the body, with high concentrations observed in the liver, kidneys, and lungs . Its localization within these tissues is influenced by its interactions with cellular transporters and binding proteins, which facilitate its uptake and accumulation.
Subcellular Localization
Within cells, 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine is localized to specific subcellular compartments . It has been observed to accumulate in the nucleus, where it interacts with DNA and other nuclear proteins . This subcellular localization is critical for its activity, as it allows the compound to directly influence gene expression and other nuclear processes. Additionally, post-translational modifications and targeting signals may play a role in directing the compound to specific cellular compartments .
Propriétés
IUPAC Name |
4-methyl-6-pyridin-3-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-7-5-9(14-10(11)13-7)8-3-2-4-12-6-8/h2-6H,1H3,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMJWDANHSNYCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591712 | |
| Record name | 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90916-52-2 | |
| Record name | 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Toluene-4-sulfonic acid 2-[2-(2-allyloxy-ethoxy)-ethoxy]-ethyl ester](/img/structure/B1319209.png)



![[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B1319224.png)
